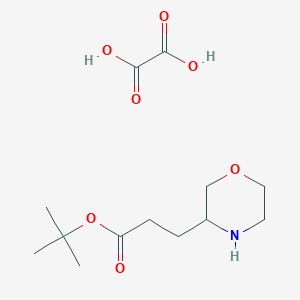

Tert-butyl 3-morpholin-3-YL-propionate oxalate

Description

Properties

IUPAC Name |

tert-butyl 3-morpholin-3-ylpropanoate;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3.C2H2O4/c1-11(2,3)15-10(13)5-4-9-8-14-7-6-12-9;3-1(4)2(5)6/h9,12H,4-8H2,1-3H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJKNOOXKHUMDAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC1COCCN1.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl 3-morpholin-3-YL-propionate oxalate involves the reaction of tert-butyl 3-morpholin-3-YL-propionate with oxalic acid. The reaction is typically carried out in a solvent such as dichloromethane at low temperatures to ensure the stability of the product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

Tert-butyl 3-morpholin-3-YL-propionate oxalate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pharmaceutical Applications

Tert-butyl 3-morpholin-3-YL-propionate oxalate has been investigated for several therapeutic potentials:

- Anticancer Activity : Preliminary studies suggest that compounds similar to this compound may have efficacy in treating proliferative diseases, including certain cancers. The mechanisms often involve modulation of cellular pathways that lead to apoptosis in cancer cells .

- Drug Delivery Systems : The compound's properties make it suitable for use in drug delivery systems, particularly as a carrier for active pharmaceutical ingredients (APIs). Its ability to form stable complexes with various drugs can enhance bioavailability and therapeutic efficacy .

- Neuroprotective Effects : Research indicates potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The compound may help mitigate oxidative stress in neuronal cells, thus providing a protective effect against conditions like Alzheimer's disease .

Material Science Applications

The compound is also being explored for its applications in materials science:

- Stabilizers in Polymers : Due to its antioxidant properties, this compound can be used as a stabilizer in polymers, enhancing their durability and resistance to oxidative degradation .

- Coatings and Adhesives : Its chemical structure allows it to serve effectively in coatings and adhesives, providing enhanced performance characteristics such as improved adhesion and resistance to environmental factors .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal highlighted the anticancer properties of compounds related to this compound. In vitro tests demonstrated significant inhibition of cell proliferation in various cancer cell lines, suggesting its potential as a therapeutic agent against malignancies.

Case Study 2: Drug Delivery

Research focusing on drug delivery systems utilizing this compound showed improved solubility and stability of APIs when encapsulated within polymer matrices containing this compound. The study concluded that it could enhance the pharmacokinetic profiles of poorly soluble drugs.

Data Table Summary

| Application Area | Specific Use Case | Findings/Benefits |

|---|---|---|

| Pharmaceuticals | Anticancer Agent | Significant inhibition of cancer cell proliferation |

| Neuroprotective Effects | Mitigation of oxidative stress in neuronal cells | |

| Materials Science | Polymer Stabilization | Enhanced durability and resistance to degradation |

| Coatings and Adhesives | Improved adhesion and environmental resistance |

Mechanism of Action

The mechanism of action of tert-butyl 3-morpholin-3-YL-propionate oxalate involves its interaction with specific molecular targets and pathways. The morpholine ring in the compound can interact with various enzymes and receptors, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Features

The compound is compared to analogs sharing tert-butyl esters and heterocyclic substituents:

Key Observations :

- Ring Size : The morpholine ring (6-membered) in the target compound contrasts with smaller azetidine (4-membered) or larger pyrrolidine (5-membered) systems in analogs. This impacts conformational flexibility and intermolecular interactions.

- Counterion : All compounds include oxalate, which enhances crystallinity and purification feasibility .

- Functional Groups : Carbamate or amide groups in analogs (e.g., ) introduce different hydrogen-bonding and reactivity profiles compared to the ester in the target compound.

Physicochemical Properties

- Stability : The target compound and analogs (e.g., tert-butyl (azetidin-3-ylmethyl)carbamate oxalate) are stable under recommended storage conditions but react with strong oxidizers .

- Solubility : Morpholine’s oxygen atom improves water solubility relative to azetidine or cyclopentyl derivatives, which rely on carbamate groups for polarity .

- Purity : Commercial samples of analogs often list ≥95% purity, similar to the target compound .

Toxicity and Handling

- Target Compound: Limited toxicity data; precautions include avoiding inhalation and skin contact .

- Analogs: tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate: Classified for acute toxicity and severe eye irritation . Tert-butyl ((1S,3R)-3-aminocyclopentyl)carbamate oxalate: No explicit toxicity data; standard lab precautions apply .

Research Findings and Challenges

- Synthetic Utility : The tert-butyl group in all compounds aids in protecting reactive sites during multi-step syntheses.

- Limitations : Oxalate salts may require specialized purification techniques to avoid decomposition .

- Unresolved Questions : Long-term stability and metabolic pathways of these compounds remain understudied.

Biological Activity

Tert-butyl 3-morpholin-3-YL-propionate oxalate is a chemical compound with the molecular formula and a molecular weight of . It is synthesized through the reaction of tert-butyl 3-morpholin-3-YL-propionate with oxalic acid, typically in solvents like dichloromethane under controlled conditions to maintain product stability.

The biological activity of this compound is primarily attributed to its interaction with various biological molecules, including enzymes and receptors. The morpholine ring structure allows it to engage in significant biochemical interactions that can modulate enzymatic activities and receptor functions.

Key Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It can alter the activity of receptors, potentially influencing signaling pathways.

Research Findings

Several studies have explored the potential therapeutic applications of this compound, focusing on its effects on various biological systems.

- Antioxidant Properties: Research indicates that compounds similar to this compound exhibit antioxidant properties, which may help mitigate oxidative stress in cells .

- Litholytic Activity: There is emerging evidence that compounds containing oxalate groups can influence calcium oxalate crystallization, which is relevant in kidney stone formation. This suggests potential applications in treating urolithiasis .

- Cytotoxicity Studies: Investigations into the cytotoxic effects of related compounds have shown that they can affect cell viability, particularly in renal cells, indicating a need for further research into their safety profiles and therapeutic windows .

Case Study 1: Oxidative Stress and Kidney Stones

A study demonstrated that certain bioactive compounds could significantly reduce markers of oxidative stress in animal models prone to kidney stones. The introduction of morpholine derivatives showed a reduction in urinary oxalate excretion, suggesting a protective effect against stone formation .

Case Study 2: Enzyme Interaction

In vitro studies have indicated that this compound interacts with specific enzymes, leading to altered metabolic outcomes. This has implications for drug design targeting metabolic diseases .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Tert-butyl 3-morpholin-3-YL-propionate | C_{13}H_{23}NO_7 | Enzyme inhibition, receptor modulation |

| Morpholine derivatives | Varies | Varies widely; some show anti-cancer properties |

| Tert-butyl 4-(3-methyl-5-pyridinyl)piperazine | C_{12}H_{18}N_2O_2 | Potential neuroprotective effects |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing tert-butyl 3-morpholin-3-yl-propionate oxalate in a laboratory setting?

- Methodological Answer : Synthesis typically involves coupling reactions using reagents like HBTU or DIPEA for activating carboxyl groups, followed by oxalate salt formation. Solid-phase peptide synthesis (SPPS) methods, as described for analogous compounds, can be adapted . Critical parameters include:

- Solvent selection : Use anhydrous DMF or dichloromethane (DCM) to minimize side reactions.

- Temperature control : Maintain reactions at 0–25°C to avoid decomposition of tert-butyl esters.

- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC (C18 columns) is recommended for isolating the oxalate salt .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : Employ a combination of analytical techniques:

- NMR spectroscopy : Use H and C NMR in deuterated DMSO or CDCl3 to confirm ester (tert-butyl) and morpholine proton signals.

- LC-MS : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) in positive ion mode can validate molecular weight (e.g., [M+H]+ or [M+Na]+ adducts).

- Elemental analysis : Ensure carbon/nitrogen ratios align with theoretical values for the oxalate counterion .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Follow hazard codes P210 (avoid ignition sources) and P201/P202 (pre-read safety guidelines). Use fume hoods for synthesis steps involving volatile solvents (e.g., TFA during resin cleavage). Store at 2–8°C under inert gas (argon/nitrogen) to prevent ester hydrolysis .

Advanced Research Questions

Q. How does the oxalate counterion influence the compound’s stability under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH-dependent degradation : Prepare buffer solutions (pH 2–10) and monitor decomposition via HPLC at 25°C and 40°C. Oxalate salts generally exhibit higher aqueous solubility but may hydrolyze in acidic conditions (pH < 3), releasing free morpholine derivatives.

- Data analysis : Compare degradation kinetics (e.g., Arrhenius plots) to predict shelf-life. Use H NMR to track tert-butyl ester cleavage .

Q. What analytical strategies resolve contradictions in reported bioactivity data for morpholine-containing compounds?

- Methodological Answer : Address discrepancies by:

- Assay standardization : Use MTT or DCFDA assays with controlled cell lines (e.g., HEK293) to compare oxidative stress responses.

- Batch variability checks : Analyze impurities (e.g., residual TFA from synthesis) via ion chromatography.

- Computational modeling : Perform DFT calculations to assess oxalate-morpholine interactions that may alter bioactivity .

Q. How can researchers study the compound’s adsorption behavior on indoor surfaces (e.g., lab equipment)?

- Methodological Answer : Apply microspectroscopic techniques:

- ATR-FTIR : Map surface adsorption on stainless steel or glass at 25°C and 40% relative humidity.

- XPS : Quantify nitrogen (morpholine) and carbon (tert-butyl) atomic concentrations to infer adsorption mechanisms.

- Controlled environment studies : Simulate indoor airflow to assess re-emission rates, referencing methods from indoor surface chemistry research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.